9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
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Overview
Description
9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H14O3. It is characterized by a unique structure that includes a bicyclo[3.3.1]nonane core with a ketone group at the 9th position and a carboxylic acid group at the 1st position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction followed by oxidation and functional group transformations to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .
Types of Reactions:
Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols (for esterification), amines (for amidation), under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to these targets .
Comparison with Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Lacks the ketone and carboxylic acid groups, making it less reactive in certain chemical transformations.
7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid: Contains a methyl group at the 7th position, which can influence its reactivity and biological activity.
Uniqueness: 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural features makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
4696-11-1 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
9-oxobicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13) |
InChI Key |
IZOYWCBOQKYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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